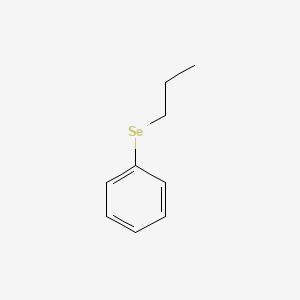
N,N'-bis(trimethylstannyl)methanediimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(trimethylstannyl)methanediimine is a chemical compound characterized by the presence of two trimethylstannyl groups attached to a methanediimine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(trimethylstannyl)methanediimine typically involves the reaction of trimethylstannyl chloride with methanediimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of N,N’-bis(trimethylstannyl)methanediimine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored and controlled using advanced techniques to maintain the desired reaction conditions and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(trimethylstannyl)methanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler stannyl derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N,N’-bis(trimethylstannyl)methanediimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor for other stannyl compounds.
Mécanisme D'action
The mechanism of action of N,N’-bis(trimethylstannyl)methanediimine involves its interaction with molecular targets through its stannyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(trimethylsilyl)methanediimine: Similar in structure but with silicon instead of tin.
N,N’-bis(trimethylgermyl)methanediimine: Contains germanium in place of tin.
N,N’-bis(trimethylplumbyl)methanediimine: Contains lead instead of tin.
Uniqueness
N,N’-bis(trimethylstannyl)methanediimine is unique due to the presence of tin, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. These properties include higher reactivity and different electronic characteristics, making it valuable for specific applications in synthesis and catalysis.
Propriétés
Numéro CAS |
20706-08-5 |
|---|---|
Formule moléculaire |
C7H18N2Sn2 |
Poids moléculaire |
367.65 g/mol |
InChI |
InChI=1S/CN2.6CH3.2Sn/c2-1-3;;;;;;;;/h;6*1H3;;/q-2;;;;;;;2*+1 |
Clé InChI |
QQLYBFWNMGFTBM-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)N=C=N[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)

